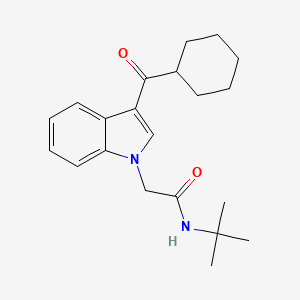![molecular formula C24H25N3O2S B15026748 (5Z)-3-ethyl-5-({1-[3-(4-methylphenoxy)propyl]-1H-indol-3-yl}methylidene)-2-thioxoimidazolidin-4-one](/img/structure/B15026748.png)
(5Z)-3-ethyl-5-({1-[3-(4-methylphenoxy)propyl]-1H-indol-3-yl}methylidene)-2-thioxoimidazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-3-ETHYL-5-({1-[3-(4-METHYLPHENOXY)PROPYL]-1H-INDOL-3-YL}METHYLIDENE)-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-ETHYL-5-({1-[3-(4-METHYLPHENOXY)PROPYL]-1H-INDOL-3-YL}METHYLIDENE)-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE can undergo various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the specific reaction but often involve controlled temperatures, specific solvents, and catalysts to facilitate the reaction .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
(5Z)-3-ETHYL-5-({1-[3-(4-METHYLPHENOXY)PROPYL]-1H-INDOL-3-YL}METHYLIDENE)-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE has several scientific research applications:
Mechanism of Action
The mechanism of action of (5Z)-3-ETHYL-5-({1-[3-(4-METHYLPHENOXY)PROPYL]-1H-INDOL-3-YL}METHYLIDENE)-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Used as a condensing agent in various chemical reactions.
Allylamine: An organic compound with similar functional groups and used in polymerization reactions.
Uniqueness
What sets (5Z)-3-ETHYL-5-({1-[3-(4-METHYLPHENOXY)PROPYL]-1H-INDOL-3-YL}METHYLIDENE)-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .
Properties
Molecular Formula |
C24H25N3O2S |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
(5Z)-3-ethyl-5-[[1-[3-(4-methylphenoxy)propyl]indol-3-yl]methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C24H25N3O2S/c1-3-27-23(28)21(25-24(27)30)15-18-16-26(22-8-5-4-7-20(18)22)13-6-14-29-19-11-9-17(2)10-12-19/h4-5,7-12,15-16H,3,6,13-14H2,1-2H3,(H,25,30)/b21-15- |
InChI Key |
UXHYADSXEWBBBW-QNGOZBTKSA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=CN(C3=CC=CC=C32)CCCOC4=CC=C(C=C4)C)/NC1=S |
Canonical SMILES |
CCN1C(=O)C(=CC2=CN(C3=CC=CC=C32)CCCOC4=CC=C(C=C4)C)NC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4-dimethyl-N-pentyl-8-propan-2-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B15026667.png)
![3-(4-Benzo[1,3]dioxol-5-yl-6-trifluoromethyl-pyrimidin-2-ylsulfanyl)-N-benzyl-propionamide](/img/structure/B15026674.png)
![N-(3'-acetyl-2-oxo-1-propyl-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B15026682.png)
![methyl 4-[(3aS,4R,9bR)-6-methoxy-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoate](/img/structure/B15026697.png)
![2-{[(2-Chlorophenyl)methyl]sulfanyl}-5-[4-(dimethylamino)phenyl]-8,8-dimethyl-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-B]quinoline-4,6-dione](/img/structure/B15026710.png)

![1-ethyl-4-nitro-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B15026732.png)
![(2E)-2-[(4-methylphenyl)sulfonyl]-3-{2-[5-methyl-2-(propan-2-yl)phenoxy]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}prop-2-enenitrile](/img/structure/B15026740.png)
![3-amino-6-(3,4-dimethoxyphenyl)-N-[4-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B15026754.png)
![6-[(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B15026758.png)
![(2E)-2-cyano-3-[2-(4-methoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(4-methylphenyl)prop-2-enamide](/img/structure/B15026761.png)
![allyl 5-(4-ethoxy-3-methoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15026763.png)
![1-[3-(methylsulfanyl)-6-(5-methylthiophen-2-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]butan-1-one](/img/structure/B15026767.png)
![4-methyl-N-[7-(4-methylphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]benzenesulfonamide](/img/structure/B15026773.png)
